4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-29-16-10-12-18(13-11-16)31(27,28)26-22-21(23-15-6-5-7-17(14-15)30-2)24-19-8-3-4-9-20(19)25-22/h3-14H,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAPEOHSPNDZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves a multi-step process. Initially, 2-(4-methoxyphenyl)quinoxaline is synthesized through the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . This intermediate undergoes chlorosulfonation using chlorosulfonic acid to form 2-methoxy-5-quinoxalin-2-yl-benzenesulfonyl chloride . Finally, the sulfonyl chloride reacts with 3-methoxyaniline under solvent-free conditions to yield the target compound .
Chemical Reactions Analysis
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria . In cancer cells, the compound interferes with DNA synthesis and repair mechanisms, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Analysis
Antiviral Activity
- The morpholinosulfonyl or piperidinylsulfonyl groups on the aniline moiety (e.g., in B7) are critical for inhibiting PRRSV infection. These substituents likely enhance interactions with the CD163-SRCR5 domain of host cells, blocking viral entry .
- In contrast, the 3-methoxyanilino group in the target compound lacks the sulfonyl linker and heterocyclic ring (morpholine/piperidine), which may reduce antiviral potency compared to B5.
Anticancer Activity
- Quinoxaline sulfonamides with thioureido and aromatic ester groups (e.g., compound 9 in ) exhibit moderate cytotoxicity (IC50 ~15–25 mmol L⁻¹).
Physicochemical Properties
- Methoxy groups improve aqueous solubility compared to lipophilic substituents like chloro or morpholinosulfonyl. This could enhance bioavailability but may trade off with target-binding efficiency .
- Fluoro substituents (e.g., in B7) increase metabolic stability and membrane permeability, which are advantageous for antiviral applications .
Structure-Activity Relationship (SAR) Insights
Aniline Substituents: Bulky, polar groups (e.g., morpholinosulfonyl) enhance antiviral activity by mimicking viral glycoprotein interactions . Smaller alkyl chains (e.g., pentylamino) or methoxy groups may reduce steric hindrance but lack targeted binding efficacy .
Benzenesulfonamide Substituents :
Biological Activity
4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a synthetic compound that belongs to the class of quinoxaline derivatives. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will detail the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoxaline core and subsequent modifications to introduce the sulfonamide and methoxy groups. The process may utilize various reagents and conditions to optimize yield and purity.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds structurally similar to this compound have shown promising results in vitro against various cancer cell lines.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 0.5 | PI3K inhibition |
| Compound B | MCF-7 (Breast Cancer) | 4.75 | Apoptosis induction |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Studies have shown that quinoxaline sulfonamides can inhibit bacterial growth effectively. For example, the presence of electron-donating groups such as methoxy on the phenyl ring enhances antibacterial activity.
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | Zone of Inhibition (mm) at 50 µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 14 | |
| Escherichia coli | 15 | |
| Candida albicans | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the quinoxaline structure significantly impact biological activity. The introduction of methoxy groups typically enhances both anticancer and antimicrobial properties, while electron-withdrawing groups may reduce efficacy.
Key Findings:
- Electron-Dongating Groups: Increase antibacterial activity.
- Electron-Withdrawing Groups: May lead to moderate or reduced activity.
Case Studies
Several case studies have documented the effects of quinoxaline derivatives in vivo and in vitro:
- Case Study on Anticancer Efficacy: A recent study evaluated the effects of a series of quinoxaline derivatives on human liver cancer cells, demonstrating that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
- Antimicrobial Evaluation: Another study assessed various quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with methoxy substitutions had significantly larger zones of inhibition compared to their unsubstituted counterparts.
Q & A
Q. What analytical workflows validate stability under oxidative stress?
- Methodological Answer :
- Forced Degradation : Expose the compound to 3% HO at 60°C for 24 h. Monitor via UPLC-PDA for oxidation products (e.g., sulfonic acid derivatives).
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics; half-life >8 h indicates suitability for long-term storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
